

An In-depth Technical Guide to 4-(4-Bromopyridin-2-yl)morpholine

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Compound of Interest

Compound Name: 4-(4-Bromopyridin-2-yl)morpholine

CAS No.: 1040377-12-5

Cat. No.: B1373759

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For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of **4-(4-Bromopyridin-2-yl)morpholine**, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended to serve as a technical resource, offering insights into its synthesis, characterization, and safe handling.

Introduction: A Versatile Scaffold in Chemical Research

4-(4-Bromopyridin-2-yl)morpholine belongs to the class of morpholino-substituted pyridines, a structural motif that has garnered significant attention in the field of drug discovery and development. The morpholine ring, a saturated heterocycle containing both an ether and a secondary amine functionality, often imparts favorable pharmacokinetic properties to drug candidates, such as improved solubility and metabolic stability. The bromopyridine core, on the other hand, serves as a versatile synthetic handle for the introduction of further molecular

complexity through various cross-coupling reactions.[1][2] This dual functionality makes **4-(4-Bromopyridin-2-yl)morpholine** a valuable intermediate for the synthesis of complex molecules with potential biological activity, particularly in the development of kinase inhibitors for cancer therapy.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. While experimental data for some properties of **4-(4-Bromopyridin-2-yl)morpholine** are not readily available in the public domain, a combination of computed data and information on analogous compounds provides valuable insights.

Identification and Structure

The structural representation and key identifiers for **4-(4-Bromopyridin-2-yl)morpholine** are presented below.

Caption: 2D Structure of **4-(4-Bromopyridin-2-yl)morpholine**

Table 1: Chemical Identifiers

Identifier	Value	Source
IUPAC Name	4-(4-bromopyridin-2-yl)morpholine	[3]
CAS Number	1040377-12-5	[3]
Molecular Formula	C ₉ H ₁₁ BrN ₂ O	[3]
Molecular Weight	243.10 g/mol	[3]
Canonical SMILES	C1COCCN1C2=NC=CC(=C2) Br	[3]
InChIKey	RHEDZKKCXNVSPI- UHFFFAOYSA-N	[3]

Predicted and Analogous Physical Properties

Direct experimental data for the physical properties of **4-(4-Bromopyridin-2-yl)morpholine** are limited. The following table summarizes predicted values and experimental data for closely related compounds to provide an estimate of its physical characteristics.

Table 2: Physical Property Data

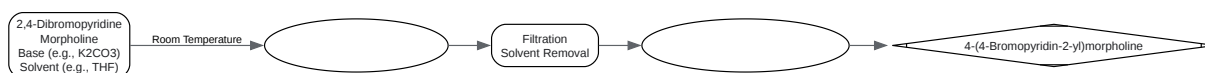
Property	Value	Notes	Source
Melting Point	53-56 °C	Experimental value for 4-Bromopyridine. The morpholine substituent will likely alter this value.	[4]
Boiling Point	382.8 ± 52.0 °C	Predicted value for the analogous 4-(4-Bromopyrimidin-2-yl)morpholine.	[5]
Density	1.570 ± 0.06 g/cm ³	Predicted value for the analogous 4-(4-Bromopyrimidin-2-yl)morpholine.	[5]
pKa	3.03 ± 0.40	Predicted value for the analogous 4-(4-Bromopyrimidin-2-yl)morpholine.	[5]
XLogP3	1.6	Computed value, indicating moderate lipophilicity.	[3]
Appearance	White to off-white solid	Based on the appearance of the analogous 4-(4-Bromopyrimidin-2-yl)morpholine.	[5]

Solubility: While specific solubility data is not available, based on its structure, **4-(4-Bromopyridin-2-yl)morpholine** is expected to be soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. Its hydrochloride salt is reported to have poor solubility in organic solvents.[6]

Synthesis and Purification

The synthesis of **4-(4-Bromopyridin-2-yl)morpholine** can be achieved through a nucleophilic aromatic substitution (S_NAr) reaction. The following protocol is adapted from a similar procedure for the synthesis of 4-(4-bromopyrimidin-2-yl)morpholine.[5]

Synthetic Workflow



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Caption: General workflow for the synthesis of **4-(4-Bromopyridin-2-yl)morpholine**.

Detailed Experimental Protocol

Materials:

- 2,4-Dibromopyridine
- Morpholine
- Potassium Carbonate (K₂CO₃)
- Tetrahydrofuran (THF), anhydrous
- Ethyl acetate
- Hexane
- Silica gel for column chromatography

Procedure:

- **Reaction Setup:** To a solution of 2,4-dibromopyridine (1.0 eq) in anhydrous THF in a round-bottom flask, add potassium carbonate (5.0 eq). Stir the suspension at room temperature for 5-10 minutes.
- **Addition of Morpholine:** Add morpholine (1.1 eq) dropwise to the reaction mixture.
- **Reaction:** Stir the reaction mixture at room temperature for 5-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Work-up:** Upon completion of the reaction, filter the mixture to remove the potassium carbonate. Wash the solid residue with THF.
- **Concentration:** Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.
- **Isolation:** Combine the fractions containing the desired product and evaporate the solvent to yield **4-(4-Bromopyridin-2-yl)morpholine** as a solid.

Rationale behind experimental choices:

- **Choice of Base:** Potassium carbonate is a mild and inexpensive base suitable for this transformation. Its heterogeneous nature simplifies the work-up process through filtration.
- **Solvent Selection:** THF is a good solvent for the reactants and is relatively inert under the reaction conditions.
- **Purification Method:** Silica gel chromatography is a standard and effective method for separating the desired product from unreacted starting materials and any potential regioisomeric byproducts.

Spectroscopic Characterization

While specific spectra for **4-(4-Bromopyridin-2-yl)morpholine** are not readily available, the following sections describe the expected spectral features based on the analysis of closely related compounds.

1H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for both the morpholine and bromopyridine moieties.

- **Morpholine Protons:** Two multiplets are anticipated for the morpholine protons. The protons adjacent to the oxygen atom (O-CH₂) would appear further downfield (typically around δ 3.7-3.9 ppm) compared to the protons adjacent to the nitrogen atom (N-CH₂), which would likely appear around δ 3.4-3.6 ppm.
- **Pyridine Protons:** The three protons on the pyridine ring will appear in the aromatic region (δ 6.5-8.5 ppm). Due to the substitution pattern, they will likely appear as a doublet, a doublet of doublets, and a singlet or a narrow doublet.

13C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

- **Morpholine Carbons:** The carbons of the morpholine ring are expected to show two distinct signals in the aliphatic region. The carbons bonded to oxygen (O-CH₂) will be deshielded and appear further downfield (around δ 66-68 ppm) compared to the carbons bonded to nitrogen (N-CH₂), which are expected around δ 45-50 ppm.
- **Pyridine Carbons:** The five carbons of the pyridine ring will resonate in the aromatic region (δ 100-160 ppm). The carbon bearing the bromine atom will be significantly influenced by the halogen's electronic effects.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

- C-O-C Stretch: A strong band in the region of 1100-1120 cm^{-1} is expected, corresponding to the C-O-C stretching vibration of the morpholine ring.
- C-N Stretch: Aromatic and aliphatic C-N stretching vibrations will likely appear in the 1250-1350 cm^{-1} region.
- Aromatic C=C and C=N Stretch: Multiple bands in the 1400-1600 cm^{-1} region will be indicative of the pyridine ring.
- C-Br Stretch: A band in the lower frequency region (typically 500-600 cm^{-1}) may be observed for the C-Br bond.

Safety and Handling

4-(4-Bromopyridin-2-yl)morpholine is classified as a hazardous substance and should be handled with appropriate safety precautions.

GHS Hazard Classification:[\[3\]](#)

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Recommended Handling Practices:

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Avoid inhalation of dust or vapors.
- Avoid contact with skin and eyes.
- In case of contact, immediately flush the affected area with plenty of water.

- Store in a tightly sealed container in a cool, dry place.

Applications in Research and Development

The unique structural features of **4-(4-Bromopyridin-2-yl)morpholine** make it a valuable building block in several areas of chemical research.

- **Medicinal Chemistry:** As previously mentioned, this compound is a key intermediate in the synthesis of kinase inhibitors. The bromine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a variety of substituents, allowing for the exploration of structure-activity relationships (SAR).
- **Materials Science:** The pyridine ring's electronic properties make it a candidate for incorporation into organic electronic materials. The bromo-substituent provides a site for polymerization or modification to tune the material's properties for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).[7]

Conclusion

4-(4-Bromopyridin-2-yl)morpholine is a valuable and versatile chemical intermediate with significant potential in drug discovery and materials science. This guide has provided a comprehensive overview of its known and predicted physical properties, a reliable synthetic protocol, expected analytical characteristics, and essential safety information. By understanding these fundamental aspects, researchers can effectively and safely utilize this compound to advance their scientific endeavors.

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